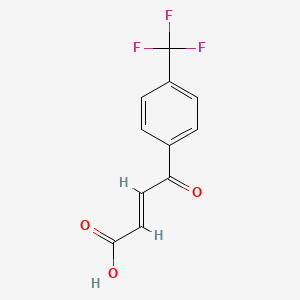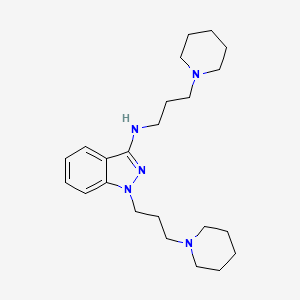
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- involves several steps. One common method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines . Industrial production methods often employ these catalytic processes to achieve high yields and minimal byproducts .
Chemical Reactions Analysis
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like oxygen or tert-butyl nitrite.
Reduction: Reductive cyclization reactions.
Substitution: Reactions involving aryl-hydrazones and montmorillonite K-10 under O2 atmosphere.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and montmorillonite K-10 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- is unique compared to other indazole derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
1H-Indazol-3-amine: Known for its anticancer and anti-inflammatory properties.
2H-Indazole: Exhibits diverse biological activities, including antibacterial and antifungal effects.
5-Fluoro-1H-indazol-3-yl derivatives: Potent inhibitors of RIP2 kinase for treating chronic inflammatory diseases.
These compounds share a common indazole core but differ in their substitution patterns and specific biological activities.
Properties
CAS No. |
88837-01-8 |
|---|---|
Molecular Formula |
C23H37N5 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N,1-bis(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C23H37N5/c1-5-14-26(15-6-1)18-9-13-24-23-21-11-3-4-12-22(21)28(25-23)20-10-19-27-16-7-2-8-17-27/h3-4,11-12H,1-2,5-10,13-20H2,(H,24,25) |
InChI Key |
KGRCESSMKIKICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



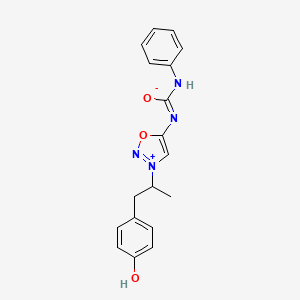
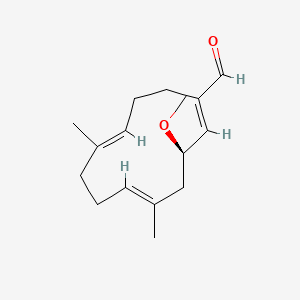
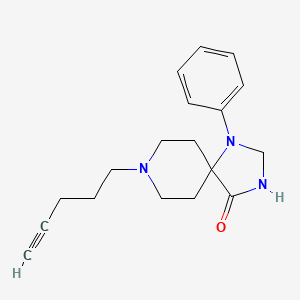
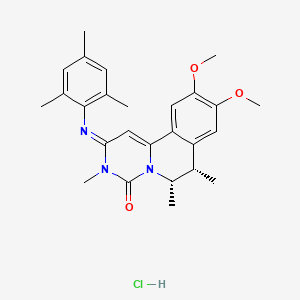
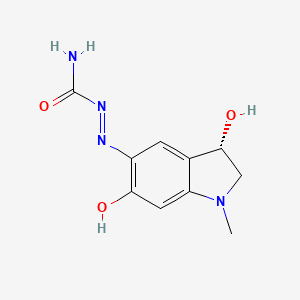
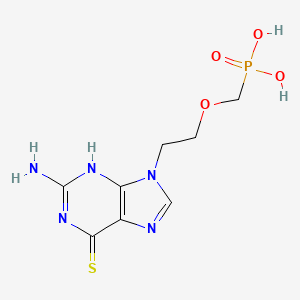
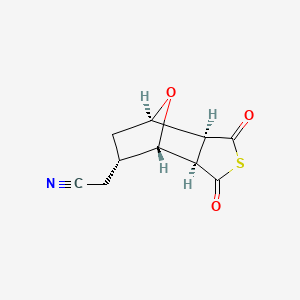
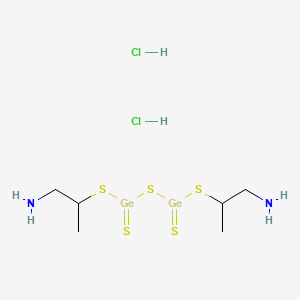
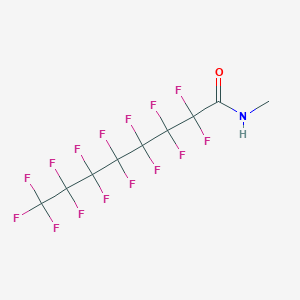
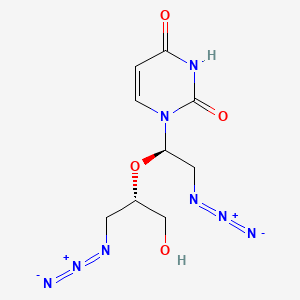
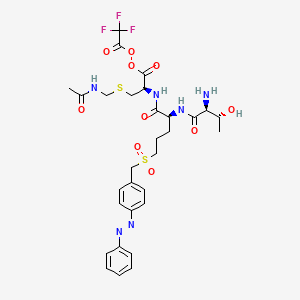
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
